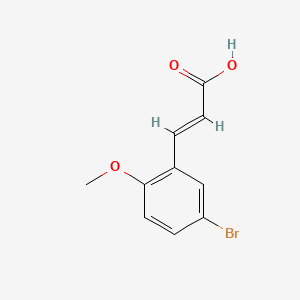

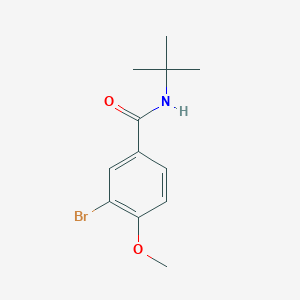

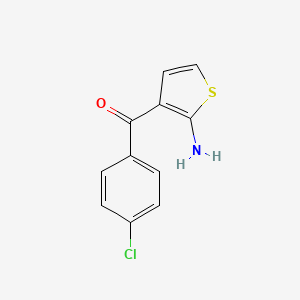

![molecular formula C11H12N2OS B1269044 N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine CAS No. 384858-14-4](/img/structure/B1269044.png)

N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine

Descripción general

Descripción

N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine (MTA) is an organic compound with a unique structure and a wide range of applications in scientific research. MTA is an important component of many chemical reactions and is used in a variety of laboratory experiments. MTA has a variety of biochemical and physiological effects and is used to study a number of biological processes. In

Aplicaciones Científicas De Investigación

Orexin Receptor Mechanisms and Binge Eating

N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine and related compounds have been studied for their potential role in modulating feeding, arousal, stress, and drug abuse, primarily through the orexin (OX) receptors. In particular, certain analogs of this compound, like SB-649868, have been found to selectively reduce binge eating in animal models without affecting standard food intake. This indicates a significant role of orexin-1 receptor (OX1R) mechanisms in binge eating, suggesting that antagonism at OX1R could be a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Stress-Related Disorders and Anxiety

Another analog, SSR125543A, has been investigated for its potential in treating stress-related disorders. It acts as a corticotrophin-releasing factor (CRF) receptor antagonist and has shown efficacy in rodent models of anxiety and depression. This compound and similar ones could be potential candidates for treating depression and certain forms of anxiety disorders due to their clear-cut anxiolytic-like activity in models involving inescapable stress (Griebel et al., 2002).

Metabolic Pathways and Toxicity

The metabolism and potential toxicity of thiazoles have been a subject of research. For example, compounds like 2-(thiazol-4-yl)benzimidazole (thiabendazole) have been examined for the formation of ring cleavage products, indicating complex metabolic pathways that could lead to toxic metabolites, such as thioamides and alpha-dicarbonyl fragments (Mizutani et al., 1994).

Neuroprotective Effects

N-(substituted benzothiazol-2-yl)amide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effect. One such derivative displayed promising neuroprotective effects by lowering levels of malondialdehyde and lactate dehydrogenase, suggesting potential leads in the search for safer and effective anticonvulsants with neuroprotective effects (Hassan et al., 2012).

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-14-10-4-2-9(3-5-10)8-13-11-12-6-7-15-11/h2-7H,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBFQWDWWRXAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501325725 | |

| Record name | N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202628 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |

CAS RN |

384858-14-4 | |

| Record name | N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1268993.png)